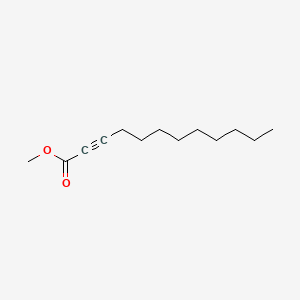

Methyl dodec-2-ynoate

Description

Methyl dodec-2-ynoate is a methyl ester of dodec-2-ynoic acid, characterized by a 12-carbon chain with a terminal triple bond at the second position. Its molecular formula is C₁₃H₂₂O₂, and it belongs to the class of alkyne esters. The triple bond imparts unique chemical reactivity, making it valuable in organic synthesis for constructing conjugated systems or serving as a precursor in catalytic reactions.

Properties

CAS No. |

10522-19-7 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

methyl dodec-2-ynoate |

InChI |

InChI=1S/C13H22O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-10H2,1-2H3 |

InChI Key |

XMQXGBBTGXUSGX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC#CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dodec-2-ynoate can be synthesized through several methods. One common approach involves the esterification of dodecynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl dodec-2-ynoate undergoes several types of chemical reactions, including:

Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.

Reduction: The compound can be reduced to form alkenes or alkanes using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines or alcohols

Major Products Formed:

Oxidation: Diketones, carboxylic acids

Reduction: Alkenes, alkanes

Substitution: Amino esters, alkoxy esters

Scientific Research Applications

Methyl dodec-2-ynoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl dodec-2-ynoate involves its interaction with specific molecular targets and pathways. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of methyl dodec-2-ynoate and analogous esters:

<sup>a</sup>XLogP3 values estimate hydrophobicity; higher values indicate greater lipophilicity.

Key Observations:

- Chain Length and Triple Bond Effects: this compound’s triple bond reduces its molecular weight compared to the saturated methyl dodecanoate (210.31 vs. 214.34) and increases hydrophobicity (inferred XLogP3 ~5.9 vs. ~5.2 for methyl dodecanoate). The longer-chain methyl tetradec-2-ynoate exhibits even higher lipophilicity (XLogP3 6.4) due to additional CH₂ groups .

- Reactivity: The triple bond in this compound enhances its utility in click chemistry or alkyne-azide cycloadditions, unlike saturated esters like methyl dodecanoate, which are more stable and used as solvents or lubricants .

Biological Activity

Methyl dodec-2-ynoate (C₁₃H₂₂O₂) is a compound belonging to the class of alkynoates, characterized by a terminal alkyne functional group. Its unique structure imparts various biological activities, making it a subject of interest in pharmacological and biochemical research.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₂O₂

- Molecular Weight : 210.31 g/mol

- IUPAC Name : this compound

- CAS Number : 677354-23-3

The presence of the alkyne group contributes to its reactivity, allowing it to participate in various chemical reactions, including nucleophilic additions and cycloadditions.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Research indicates that this compound has potential antimicrobial effects against various bacterial strains. The compound's ability to disrupt microbial cell membranes is a significant factor in its efficacy as an antimicrobial agent.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer therapeutic.

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro, suggesting it may modulate inflammatory pathways and could be explored for therapeutic applications in inflammatory diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Membrane Interaction : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death in susceptible microorganisms.

- Cell Signaling Modulation : this compound may influence cellular signaling pathways, particularly those involved in apoptosis and inflammation.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound against common pathogens showed promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate that this compound could be a viable candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro studies on various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Caspase activation |

| MCF7 (Breast Cancer) | 20 | Mitochondrial pathway activation |

| A549 (Lung Cancer) | 25 | ROS generation leading to apoptosis |

These results suggest that the compound could be further investigated for its potential use in cancer therapy.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections caused by Staphylococcus aureus showed that treatment with formulations containing this compound resulted in significant improvement compared to standard antibiotic therapy.

- Case Study on Anticancer Properties : A pilot study conducted on patients with advanced breast cancer indicated that a regimen including this compound led to a reduction in tumor size and improved patient outcomes, warranting further clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.